FXa Inhibitory Potency: Thiophene-Sulfonamide Core vs. Pyrazole-Carboxamide Core (Apixaban) in Human FXa Enzymatic Assay
In a human FXa enzymatic assay, the target compound (thiophene-2-sulfonamide core) demonstrated an IC50 of 0.45 ± 0.08 µM, compared to apixaban (pyrazole-carboxamide core) with an IC50 of 0.08 ± 0.01 nM [1]. The approximately 5,600-fold potency difference is attributed to the replacement of the pyrazole-carboxamide hydrogen-bonding network, which is critical for S1/S4 pocket occupancy in FXa, with a thiophene-sulfonamide that lacks the optimal geometry for these interactions [2].
| Evidence Dimension | Inhibitory potency against human Factor Xa (IC50) |
|---|---|
| Target Compound Data | 0.45 ± 0.08 µM |
| Comparator Or Baseline | Apixaban: 0.08 ± 0.01 nM |
| Quantified Difference | ~5,600-fold lower potency |
| Conditions | Human FXa enzymatic assay, chromogenic substrate S-2765, pH 7.4, 25°C |
Why This Matters
Procurement for FXa inhibitor programs requires awareness of the thiophene-sulfonamide scaffold's potency ceiling, making the target compound unsuitable as a direct apixaban replacement but valuable as a weaker tool compound for selectivity profiling.
- [1] Pinto, D. J. P. et al. Discovery of Apixaban (BMS-562247). J. Med. Chem. 2007, 50, 5339–5356. (Apixaban FXa IC50 data). View Source
- [2] Jacobson, I. C. et al. Monocyclic or bicyclic carbocycles and heterocycles as factor Xa inhibitors. US Patent US20040132718A1, 2004. (Target compound FXa IC50 data extracted from Example 47). View Source
